molecular formula C17H24N2O4 B128980 1-Boc-4-(4-methoxycarbonylphenyl)piperazine CAS No. 158985-36-5

1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Cat. No. B128980
M. Wt: 320.4 g/mol
InChI Key: SMDBCJAJWDCJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-Boc-4-(4-methoxycarbonylphenyl)piperazine" is a chemical structure that is part of a broader class of piperazine derivatives. These compounds are of significant interest due to their diverse pharmacological properties, particularly their interactions with various receptors in the central nervous system. Piperazine derivatives have been studied extensively for their potential as therapeutic agents in treating conditions such as depression, anxiety, and certain infectious diseases like HIV .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the introduction of various functional groups to the piperazine core to modulate the compound's affinity for different receptors. For instance, the introduction of a methoxyphenyl group has been shown to retain affinity for the 5-HT1A receptor, a critical target in CNS drug development . The synthesis process can include steps such as cyclocondensation reactions, as well as the use of specific moieties like benzotriazole to enhance receptor affinity . Moreover, the synthesis of such compounds can also involve the use of bioisosteres, such as fluorine-substituted tert-butoxycarbonyl groups, to improve the stability and pharmacokinetic properties of the compounds .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their binding affinity and selectivity towards different receptors. Studies have shown that the spatial arrangement of substituents around the piperazine ring, such as the dihedral angles between the piperazine and aromatic rings, can significantly influence the compound's pharmacological profile . Crystallographic studies provide detailed insights into the conformation and intermolecular interactions of these molecules, which are essential for understanding their behavior in biological systems .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions that are essential for their biological activity. For example, the presence of a methoxy group can influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets . Additionally, the introduction of triazole rings has been explored for the development of novel imaging agents, indicating the versatility of piperazine derivatives in chemical modifications to achieve desired biological functions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and lipophilicity, are critical factors in their development as therapeutic agents. Spectroscopic methods like FT-IR, FT-Raman, NMR, and UV-Vis have been employed to characterize these compounds and provide information on their conformational stability and electronic properties . The lipophilicity of these compounds, for instance, is a key determinant of their ability to cross the blood-brain barrier, which is essential for CNS-active drugs . Furthermore, the introduction of specific substituents can enhance the stability of these compounds, as seen with the use of acid-stable bioisosteres .

Scientific Research Applications

Synthesis and Characterization

1-Boc-4-(4-methoxycarbonylphenyl)piperazine and its derivatives are primarily involved in synthesis and characterization studies. For instance, Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine, characterizing them through spectroscopic studies and X-ray diffraction analysis. These compounds exhibited moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, 1-Boc-4-(4-methoxycarbonylphenyl)piperazine derivatives have been explored for their potential as therapeutic agents. Romero et al. (1994) synthesized various analogues of this compound, evaluating their effectiveness as inhibitors of HIV-1 reverse transcriptase. Some of these derivatives showed significant potency compared to the lead molecule (Romero et al., 1994).

Radiochemistry and Neurotransmission Studies

Compounds derived from 1-Boc-4-(4-methoxycarbonylphenyl)piperazine have been used in radiochemistry, particularly in studies related to neurotransmission. Plenevaux et al. (2000) discussed the use of a radiolabeled antagonist derived from this compound for studying serotonin receptors using positron emission tomography (PET) (Plenevaux et al., 2000).

Development of PET Probes

Gao et al. (2013) synthesized a PET probe derived from 1-Boc-4-(4-methoxycarbonylphenyl)piperazine for imaging the enzyme PIM1. This probe showed potential for use in PET imaging, indicating the versatility of these compounds in diagnostic imaging (Gao et al., 2013).

Safety And Hazards

This compound is classified as Acute Tox. 2 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is recommended to avoid dust formation, breathing vapours, mist, or gas, and to ensure adequate ventilation. Personal protective equipment such as a dust mask type N95 (US), Eyeshields, and Gloves are recommended .

properties

IUPAC Name

tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)14-7-5-13(6-8-14)15(20)22-4/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDBCJAJWDCJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383733
Record name tert-Butyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(4-methoxycarbonylphenyl)piperazine

CAS RN

158985-36-5
Record name tert-Butyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine (1.92 g, 4.68 mmol), palladium (II) acetate (52.5 mg, 0.23 mmol), 1,1'-bis(diphenylphosphino)ferrocene (325.0 mg, 0.59 mmol), triethylamine (1.3 ml, 9.33 mmol), methanol (8 ml) and dimethylformamide (20 ml) was purged with carbon monoxide for 15 minutes, sealed under a balloon of carbon monoxide and stirred at 60° C. overnight (18 hours). The reaction mixture was allowed to cool, concentrated in vacuo to a small volume and the residue triturated with ethyl acetate. The solid was collected, washed with ethyl acetate and dried to give the title compound (0.659 g, 44%), as a pale cream solid. Evaporation of the ethyl acetate mother liquors and purification of the residue by flash chromatography (eluting with 5% to 10% ethyl acetate in dichloromethane) gave more of the title compound (0.492 g, 33%); δH (CDCl3) 1.49 (9H, s, C(CH3)3), 3.31 (4H, m, 2×piperazinyl CH2), 3.60 (4H, m, 2×piperazinyl CH2), 3.87 (3H, s, CO2CH3), 6.89 (2H, m, ArH), and 7.94 (2H, m, ArH).
Name
1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
52.5 mg
Type
catalyst
Reaction Step One
Quantity
325 mg
Type
catalyst
Reaction Step One
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-(4-methoxycarbonylphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-(4-methoxycarbonylphenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-Boc-4-(4-methoxycarbonylphenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-Boc-4-(4-methoxycarbonylphenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-Boc-4-(4-methoxycarbonylphenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Citations

For This Compound
2
Citations
DM Periodinane - Citeseer
Sigma-Aldrich is proud to offer a new series of ChemFiles—called Synthetic Methods—to our Organic Chemistry and Drug Discovery customers. Each piece will highlight a specific motif …
Number of citations: 2 citeseerx.ist.psu.edu
C Yoakim - J. Org. Chem, 1995 - Citeseer
NOVEL REAGENTS AND CATALYSTS FOR FACILITATING SYNTHESIS Page 1 ROM Polymerization in Facilitated Synthesis Polyurea-Encapsulated Palladium Catalysts VOL. 38, NO. …
Number of citations: 5 citeseerx.ist.psu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.